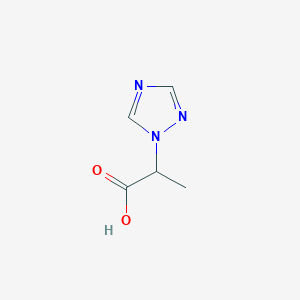

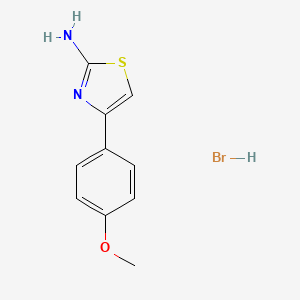

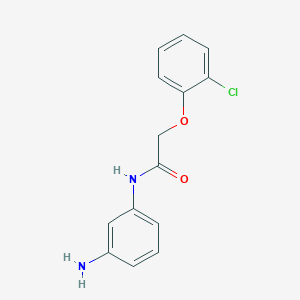

![molecular formula C13H19N3O4S B1317957 Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate CAS No. 682341-20-4](/img/structure/B1317957.png)

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is an organic compound with a molecular weight of 313.38 . It has garnered significant interest due to its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is characterized by its InChI code:1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 . This code provides a unique identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a predicted melting point of 191.26°C, a boiling point of approximately 499.2°C at 760 mmHg, and a density of approximately 1.3 g/cm^3 . Its refractive index is predicted to be n20D 1.60 .Applications De Recherche Scientifique

Anticancer Potential

The synthesis of new propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, including compounds related to Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate, has shown promising anticancer activities. Specific compounds exhibited strong anticancer potential relative to doxorubicin, suggesting the potential utility of such compounds in cancer therapy, although in vivo studies are needed for further validation (Rehman et al., 2018).

Antibacterial Applications

A study on the synthetic antibacterial properties of a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, demonstrated broad antibacterial activity in experimental infections. This highlights the potential of ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate derivatives in developing new antibacterial agents (Goueffon et al., 1981).

Analytical Chemistry Applications

In analytical chemistry, derivatives of Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate have been used as derivatization reagents for sensitive detection in liquid chromatography. These reagents allow for the easy removal of the derivatization agent post-analysis, offering a versatile tool for analytical applications (Wu et al., 1997).

Potential in Antimicrobial Activity

Compounds synthesized from ethyl piperidine-4-carboxylate, including those related to ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate, have shown good to moderate antimicrobial activity against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).

Enzyme Inhibition for Therapeutic Use

Research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, originating from ethyl piperidine-4-carboxylate, revealed their significant inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate potential therapeutic applications, particularly in treating conditions like Alzheimer's disease (Khalid et al., 2014).

Propriétés

IUPAC Name |

ethyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXVABVGWTUSGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586162 |

Source

|

| Record name | Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate | |

CAS RN |

682341-20-4 |

Source

|

| Record name | Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

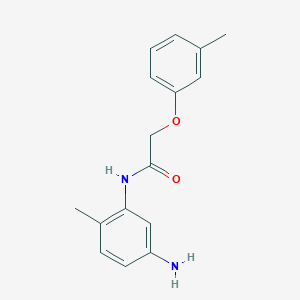

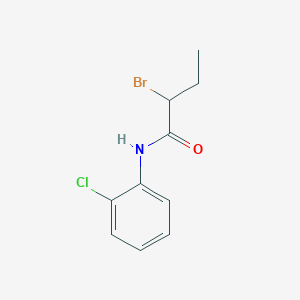

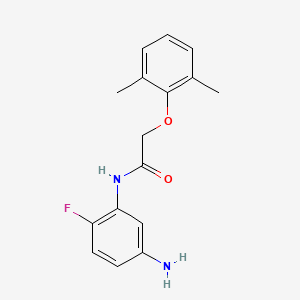

![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)

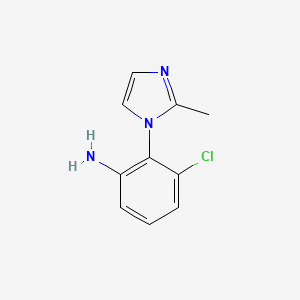

![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)